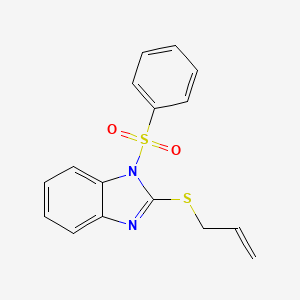![molecular formula C20H17N3O2S B12494215 N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B12494215.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylmethanesulfonamide typically involves the reaction of o-phenylenediamine with salicylaldehyde to form the benzimidazole core. This intermediate is then reacted with phenylmethanesulfonyl chloride under basic conditions to yield the final product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
- N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1H-1,3-benzodiazol-2-ylmethyl)benzonitrile
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylmethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C20H17N3O2S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C20H17N3O2S/c24-26(25,14-15-8-2-1-3-9-15)23-17-11-5-4-10-16(17)20-21-18-12-6-7-13-19(18)22-20/h1-13,23H,14H2,(H,21,22) |
InChI 键 |
LKKCZDAPCLJLIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B12494138.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12494140.png)
![4-chloro-N'-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide](/img/structure/B12494141.png)
![2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B12494143.png)
![5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12494145.png)
![N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B12494153.png)
![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12494154.png)
![2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12494161.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494162.png)
![N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12494166.png)
![8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12494174.png)



